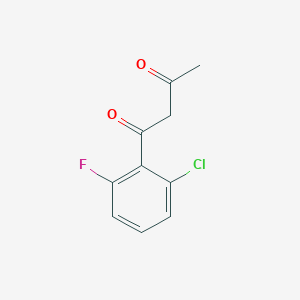

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIDGQVSKPBTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzene.

Acylation Reaction: The key step involves the acylation of 2-chloro-6-fluorobenzene with butane-1,3-dione under Friedel-Crafts acylation conditions. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the diketone to diols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Analgesic Properties

Research indicates that derivatives of butane-1,3-dione compounds exhibit significant antimicrobial and analgesic activities. For instance, a structurally similar compound, 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione, has been shown to possess these properties, suggesting potential therapeutic uses for 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione in treating infections and pain management .

Case Study: Toxicity and Behavioral Effects

A study investigated the acute toxicity of related compounds on laboratory mice. The observed effects included behavioral changes and physiological responses to various stimuli, which are critical for evaluating the safety profile of such compounds in medicinal applications .

Organic Synthesis

Building Block for Complex Molecules

this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis. For instance, it can be used in the synthesis of pharmaceuticals or agrochemicals by introducing various substituents through electrophilic aromatic substitution reactions .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of substituted phenyl compounds with diketones under controlled conditions. Various methods have been documented to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency .

Analytical Applications

Spectroscopic Analysis

The compound can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques help elucidate the structure and confirm the purity of synthesized compounds. For example, NMR spectroscopy is particularly useful for determining the presence of specific functional groups and their environments within the molecule .

Environmental Chemistry

Potential Environmental Impact

As with many synthetic organic compounds, understanding the environmental impact is crucial. The stability and degradation pathways of this compound in various environmental conditions need to be assessed to predict its behavior in ecosystems. Research into similar compounds suggests that chlorinated derivatives may have persistent effects on biological systems .

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione exerts its effects depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The presence of chloro and fluoro groups can enhance binding affinity and specificity.

Chemical Reactions: The diketone structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Variations

The structural analogs of 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione differ primarily in the substituents on the aromatic ring and modifications to the diketone backbone. Below is a comparative analysis of key compounds:

Table 1: Key Structural Analogs and Their Properties

*Note: Molecular weight calculated based on formula C₁₀H₅Cl₂F₃O₂.

Physicochemical Properties

- Electron Effects: The 2-Cl and 6-F substituents in the target compound create a meta-directing electronic environment, influencing reactivity in electrophilic substitution reactions . Analogs with trifluoromethyl (CF₃) groups (e.g., 258346-69-9) exhibit enhanced stability and lipophilicity, making them suitable for medicinal chemistry applications . Methyl-substituted derivatives (e.g., 1-(4-methylphenyl)butane-1,3-dione) are less reactive due to electron-donating effects, favoring applications in non-polar solvents .

- Thermal Stability: Trifluorinated analogs (e.g., 4,4,4-trifluoro derivatives) generally show higher thermal stability compared to non-fluorinated counterparts, as evidenced by their use in high-temperature synthetic protocols .

Biological Activity

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9ClO2

- Molecular Weight : 196.63 g/mol

- Structure : The compound features a chloro and a fluorine substituent on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL |

| Bacillus subtilis | 0.018 mg/mL |

These results suggest that the compound may inhibit the growth of these pathogens effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 5.57 ± 0.4 |

| HepG2 | 16.70 ± 1.3 |

These findings indicate that the compound exhibits stronger activity against HeLa cells compared to HepG2 cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes .

The mechanism of action for this compound is thought to involve interactions with specific molecular targets within the cells. It may inhibit certain enzymes or receptors critical for microbial growth and cancer cell proliferation. Further studies are needed to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The compound can be synthesized through various methods involving reactions with chloroacetic acid derivatives and subsequent purification processes.

- In Vivo Studies : Animal studies have demonstrated the compound's safety profile and its pharmacokinetics, showing promising results in terms of bioavailability and tissue distribution.

- Comparative Analysis : Structural analogs have shown varying degrees of activity, emphasizing the importance of specific substituents in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : A common approach involves Claisen condensation between 2-chloro-6-fluorobenzoyl chloride and acetylacetone derivatives under basic conditions (e.g., NaH or K₂CO₃). Optimization includes controlling reaction temperature (60–80°C) and stoichiometry to minimize side products like enol tautomers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical for isolating high-purity crystals . Monitoring by TLC and NMR ensures intermediate stability and product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions and keto-enol tautomerism through chemical shifts (e.g., enolic proton at δ 12–14 ppm) .

- X-ray crystallography : Resolves molecular geometry and confirms substituent orientation using unit cell parameters (e.g., monoclinic system with β = 107.88°, as seen in related fluorophenyl diketones) .

- IR spectroscopy : Detects carbonyl stretching vibrations (~1700 cm⁻¹) and enolic O–H bands (~3200 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to irritant properties (H315/H319). Work in a fume hood to avoid inhalation. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries or tautomeric states?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. For example, a monoclinic Cc space group (a = 12.1137 Å, b = 10.5012 Å) confirms the planar diketone moiety and substituent dihedral angles. Discrepancies between computational (DFT) and experimental data can be resolved by refining thermal parameters and validating hydrogen bonding networks .

Q. What strategies elucidate the impact of chloro/fluoro substituents on keto-enol tautomerism and reactivity?

- Methodological Answer :

- Kinetic NMR : Track tautomeric equilibrium in deuterated solvents (e.g., DMSO-d₆) by integrating enolic vs. keto proton signals.

- Hammett analysis : Correlate substituent electronegativity (σ values for Cl/F) with reaction rates in nucleophilic additions (e.g., Grignard reactions). Fluorine’s strong electron-withdrawing effect stabilizes the enolate, enhancing reactivity .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict tautomer stability and frontier molecular orbitals for reactivity profiling .

Q. How can in silico modeling guide the design of biologically active derivatives?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize synthesis.

- QSAR studies : Relate substituent positions (e.g., para-Cl vs. ortho-F) to bioactivity using descriptors like logP and polar surface area.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) early in development .

Q. What methodologies validate the compound’s potential as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Cyclocondensation : React with hydrazines or urea to form pyrazoles or pyrimidines, monitored by LC-MS for intermediate trapping.

- Cross-coupling reactions : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the diketone’s α-position.

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) to track carbonyl reactivity in ring-forming steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.